8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Description
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a bicyclic organic compound featuring a partially hydrogenated naphthalene backbone. Its molecular formula is C₁₁H₁₃NO₂·HCl, with a molecular weight of 227.69 g/mol (accounting for the hydrochloride salt) . The compound contains a carboxylic acid group at position 2 and an amino group at position 8 of the tetrahydronaphthalene ring.
Properties
IUPAC Name |
8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10;/h4-6,10H,1-3,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBYUNKLGBPKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride typically involves the reduction of naphthalene derivatives followed by amination and carboxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- Key Difference: The amino group is located at position 6 instead of 6.
- For example, the 6-amino derivative may exhibit distinct solubility profiles (logP = 2.70) compared to the 8-amino analogue .
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid
- Molecular Formula : C₁₁H₁₀O₃
- Molecular Weight : 190.20 g/mol
- Key Difference: Replaces the amino group with a ketone at position 3.
- Impact: The ketone introduces electron-withdrawing effects, reducing basicity and altering hydrogen-bonding capacity. This derivative lacks the protonatable amino group, which may limit its use in pH-dependent drug formulations .
Stereoisomeric and Ester Derivatives
(R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride
(S)-Methyl 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₂
- Molecular Weight : 241.71 g/mol
- Key Difference : The carboxylic acid is esterified to a methyl group.
- Impact : Esterification improves lipophilicity (logP increases from ~1.9 to ~2.7), enhancing membrane permeability. However, ester derivatives require metabolic activation (e.g., hydrolysis) to release the active carboxylic acid form .
Fluorinated and Hybrid Derivatives
(S)-8-Amino-4-Fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₁H₁₂FNO₂·HCl
- Molecular Weight : 245.68 g/mol
- Key Difference : Incorporates a fluorine atom at position 4.
- Impact: Fluorination enhances metabolic stability and modulates electronic properties (e.g., increased C-F bond strength reduces oxidative degradation). This derivative may exhibit improved bioavailability compared to non-fluorinated analogues .
Pyrazolopyridine-Tetrahydronaphthalene Hybrids
- Example: Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate (Compound 8 in )
- Key Difference : Fusion of pyridine and pyrazole rings with the tetrahydronaphthalene core.
- Impact : These hybrids demonstrate enhanced tumor inhibitory activity (e.g., IC₅₀ values < 10 µM against HepG-2 liver cancer cells) compared to the parent carboxylic acid, likely due to improved intercalation with DNA or kinase inhibition .
Comparative Data Table
Biological Activity
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride (CAS No. 130532-64-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- CAS Number : 130532-64-8
Biological Activity Overview
The biological activity of 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride has been investigated in various studies. It is primarily noted for its potential as an anti-inflammatory and neuroprotective agent.
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Anti-inflammatory Effects :
- The compound has been shown to inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response.
- Studies indicate that it may reduce the production of nitric oxide and prostaglandins in macrophages, contributing to its anti-inflammatory properties.
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Neuroprotective Properties :
- Research suggests that this compound can protect neuronal cells from oxidative stress and apoptosis.
- It may modulate neurotrophic factors, enhancing neuronal survival and function.
Case Studies
-
Study on Inflammation :
- A study evaluated the effects of 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride on lipopolysaccharide (LPS)-induced inflammation in vitro. Results demonstrated a significant reduction in TNF-alpha and IL-6 levels in treated cells compared to controls.
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Neuroprotection in Animal Models :
- In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain. Behavioral tests indicated enhanced memory retention.
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro Inflammation Study | Reduced TNF-alpha and IL-6 | |
| Neuroprotection Animal Study | Improved cognitive function; reduced oxidative stress markers |
Discussion
The findings surrounding the biological activity of 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride suggest significant therapeutic potential, particularly in treating inflammatory conditions and neurodegenerative diseases. Its ability to modulate inflammatory pathways and protect neuronal cells positions it as a candidate for further research and development.
Q & A
Q. What are the recommended methods for synthesizing 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride?
A common approach involves the catalytic hydrogenation of naphthalene derivatives followed by functional group modifications. For example, ethyl ester precursors (e.g., ethyl 5-oxo-6,7,8-trihydronaphthalene-2-carboxylate) can be hydrolyzed under acidic conditions to yield the carboxylic acid, followed by amination and subsequent hydrochloride salt formation . Reaction conditions (e.g., temperature, solvent system) should be optimized to minimize side products.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the tetrahydronaphthalene scaffold and amine/carboxylic acid functional groups.
- Mass spectrometry : Verify molecular weight (e.g., expected m/z for C₁₁H₁₄ClNO₂).
- Melting point analysis : Compare with literature values (e.g., 152–156°C for related tetrahydronaphthalene-carboxylic acids) .
- HPLC : Assess purity (>97% by area normalization) .
Q. What solvent systems are optimal for handling this compound in experimental workflows?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers with pH adjustment to enhance solubility .
Q. How should stability studies be designed for this hydrochloride salt?
Conduct accelerated degradation studies under:
- Thermal stress : 40–60°C for 14 days.
- Hydrolytic conditions : pH 1–9 at 25°C.
- Photolytic stress : Exposure to UV light (ICH Q1B guidelines). Monitor degradation via HPLC and identify impurities (e.g., free base or oxidized derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the amine group in this compound?
Density Functional Theory (DFT) calculations can map electron density profiles and predict nucleophilic sites. Software like Gaussian or Schrodinger Suite models protonation states and interaction energies with biological targets (e.g., enzymes or receptors). Validate predictions with experimental kinetic studies .
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How are trace impurities identified and quantified in this compound?
Employ hyphenated techniques:
Q. What experimental designs optimize enantiomeric purity in asymmetric synthesis?
Q. How does the tetrahydronaphthalene scaffold influence pharmacokinetic properties?
- LogP calculations : Predict lipophilicity (experimental LogP ~2.5 for similar structures).
- Microsomal stability assays : Assess hepatic metabolism using rat liver microsomes.
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
